molecular formula C16H10Cl2N2O3 B2755066 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide CAS No. 477511-22-1

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

Cat. No. B2755066
CAS RN: 477511-22-1
M. Wt: 349.17
InChI Key: IICQKBVWQHTZAL-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Anticancer Therapeutics

Benzofuran derivatives, including 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide , have shown promise in anticancer research. They exhibit inhibitory potency against various human cancer cell lines, making them potential candidates for developing new anticancer agents .

Antibacterial Agents

The structural framework of benzofuran is conducive to antibacterial activity. Research has indicated that benzofuran derivatives can be effective against a range of bacteria, including resistant strains, which is crucial in the fight against microbial resistance .

Antiviral Applications

Benzofuran compounds have been identified with anti-viral activities. For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in treating this disease .

Drug Discovery and Development

In drug discovery, the benzofuran core is a valuable scaffold due to its presence in many biologically active compounds. The versatility of benzofuran derivatives allows for the exploration of new drugs with diverse pharmacological activities .

Organic Synthesis

Benzofuran derivatives are used in organic synthesis, providing a basis for constructing complex molecular structures. This includes the synthesis of polycyclic compounds and the development of novel synthetic methodologies .

Molecular Biology Research

While specific applications of 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide in molecular biology are not extensively documented, benzofuran derivatives are often used in molecular probes and as building blocks for more complex molecules that can interact with biological systems .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-9-5-8(6-10(18)7-9)16(22)20-13-11-3-1-2-4-12(11)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQKBVWQHTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

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